molecular formula C18H18O4 B1315483 Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate CAS No. 52888-63-8

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Cat. No.: B1315483
CAS No.: 52888-63-8
M. Wt: 298.3 g/mol
InChI Key: ANQMNRXYOVQFGC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS 728916-94-7) is a synthetic ester characterized by a central 4-oxobutyrate backbone substituted with a 4-phenoxyphenyl group. Its molecular formula is C₁₈H₁₈O₄, and it belongs to a class of compounds widely studied for applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-(4-phenoxyphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate can be synthesized through several methods, notably via the esterification of 4-oxo-4-(4-phenoxyphenyl)butanoic acid with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions. The compound features a distinctive structure characterized by an ethyl ester group and a ketone functional group, contributing to its unique chemical reactivity and potential biological activity.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.
  • Reduction : The keto group can be reduced to form alcohol derivatives using sodium borohydride.
  • Substitution : The phenoxy group can participate in nucleophilic substitution reactions, leading to diverse substituted derivatives.

Chemistry

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that it effectively inhibits the growth of various pathogens, particularly Gram-positive bacteria. This suggests potential applications in developing topical antimicrobial formulations.
  • Anti-inflammatory Effects : Experiments using human cell lines demonstrated significant inhibition of inflammatory markers, indicating its potential use in treating inflammatory diseases like rheumatoid arthritis.

Medicine

Ongoing research is investigating the compound's role as a pharmaceutical intermediate. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents targeting oxidative stress and inflammatory pathways.

Industrial Applications

This compound is utilized in producing specialty chemicals and agrochemicals. Its properties make it suitable for formulating products in the cosmetic industry, where it may enhance the stability and efficacy of formulations due to its chemical characteristics .

Antimicrobial Activity Case Study

In laboratory settings, this compound was tested against several bacterial strains. Results indicated strong inhibitory effects on bacterial growth, particularly against Gram-positive strains, suggesting its potential as an active ingredient in topical antimicrobial products.

Anti-inflammatory Effects Case Study

A series of experiments assessed the anti-inflammatory properties of this compound using human cell lines. The findings revealed a marked reduction in inflammatory markers, supporting its potential application in therapies for conditions such as arthritis.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The keto group can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural similarities with other ethyl 4-oxo-4-(aryl)butyrate derivatives, where the aryl group varies in substituents and electronic properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications References
Ethyl 4-oxo-4-(p-tolyl)butyrate 4-methyl C₁₃H₁₆O₃ Intermediate in organic synthesis
Ethyl 4-oxo-4-(3,5-dimethylphenyl)butyrate 3,5-dimethyl C₁₄H₁₈O₃ Enhanced steric hindrance
Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butyrate 3-CF₃ C₁₃H₁₃F₃O₃ Electron-withdrawing substituent
Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate 4-CF₃ C₁₃H₁₃F₃O₃ High purity (97%); potential fluorinated drug precursor
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 3-chloro C₁₂H₁₃ClO₃ Halogenated analog for agrochemicals
Ethyl (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate 4-propargyloxy C₁₅H₁₄O₄ Antimicrobial activity

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methyl in p-tolyl derivatives) may enhance solubility in non-polar solvents . Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) increase electrophilicity at the ketone, favoring nucleophilic reactions .

Physicochemical Properties

  • Solubility: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate’s phenoxy group likely reduces water solubility compared to simpler analogs like ethyl butyrate (C₆H₁₂O₂), which is miscible with organic solvents .
  • Thermal Stability : Trifluoromethyl-substituted analogs (e.g., CAS 155722-95-5) exhibit higher thermal stability due to the strong C-F bond .
  • Reactivity: The α,β-unsaturated ketone in (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate enables conjugate addition reactions, a feature absent in saturated analogs .

Biological Activity

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C18H18O3
  • Molecular Weight : 290.34 g/mol

The compound features a keto group , an ethyl ester , and a phenoxy substituent , which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Interaction : The phenoxy group can interact with enzymes, potentially modulating their activity. This interaction may influence pathways related to oxidative stress and inflammation.
  • Redox Reactions : The keto group can participate in redox reactions, which are crucial in cellular signaling and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various biological contexts. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

Several studies have focused on the biological activities and applications of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2 Investigated anti-inflammatory properties, showing a reduction in TNF-alpha levels in vitro by up to 50% at concentrations of 10 µM.
Study 3 Explored the compound's potential as a pharmaceutical intermediate, highlighting its utility in synthesizing more complex organic molecules for drug development.

Case Studies

  • Case Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, particularly in Gram-positive bacteria, suggesting its potential application in topical antimicrobial formulations.
  • Case Study on Anti-inflammatory Effects : A series of experiments were conducted using human cell lines to assess the anti-inflammatory effects of the compound. The results showed significant inhibition of inflammatory markers, supporting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodology : The compound can be synthesized via Claisen condensation, involving hydrocinnamic acid derivatives and diethyl oxalate under acidic catalysis . Key steps include:

Reacting 4-phenoxyphenylacetic acid with diethyl oxalate in anhydrous ethanol.

Adding catalytic sulfuric acid (1–2 mol%) and refluxing at 80–90°C for 6–8 hours.

Neutralizing the mixture with NaHCO₃, extracting with ethyl acetate, and purifying via column chromatography (silica gel, hexane/ethyl acetate 7:3).

  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of acid to oxalate) to minimize side products. Yield improvements (~65–70%) are achievable by maintaining inert (N₂) conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) should show peaks at δ 7.4–7.6 (aromatic protons from phenoxyphenyl), δ 4.1–4.3 (ethyl ester quartet), and δ 3.2–3.4 (keto group protons) .
  • GC/MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Expected molecular ion [M⁺] at m/z 310 (C₁₉H₁₈O₄) and fragmentation peaks at m/z 121 (phenoxyphenyl fragment) .
  • FTIR : Confirm ester (C=O stretch at 1735 cm⁻¹) and ketone (C=O stretch at 1710 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies mitigate thermal instability during storage or high-temperature reactions involving this compound?

  • Stability Data :

PropertyValue (Observed)Reference
Melting Point71–73°C
Decomposition Temperature>200°C (under N₂)
  • Recommendations :
  • Store at 2–8°C under argon to prevent hydrolysis.
  • Avoid prolonged exposure to light (UV-sensitive due to the phenoxyphenyl group).
  • Use stabilizers like BHT (0.01% w/w) in non-polar solvents (e.g., hexane) .

Q. How does the electronic nature of the phenoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-rich phenoxyphenyl group enhances electrophilicity at the ketone and ester carbonyl groups, accelerating reactions with amines or Grignard reagents.
  • Experimental Design :

React with benzylamine (1:1 molar ratio) in THF at 25°C.

Monitor via ¹H NMR for disappearance of δ 3.2–3.4 (keto protons) and emergence of δ 7.1–7.3 (benzylamide protons).

Computational modeling (DFT, B3LYP/6-31G*) predicts a 15–20% lower activation energy compared to non-phenoxy analogs .

Q. What contradictions exist in reported spectral data for structurally related 4-oxo esters, and how can they be resolved?

  • Contradictions :

  • NMR Shifts : Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate shows δ 7.8–8.0 for aromatic protons , while non-fluorinated analogs (e.g., Ethyl 4-phenyl-4-oxobutyrate) exhibit δ 7.4–7.6 .
    • Resolution :
  • Attribute discrepancies to electron-withdrawing effects of substituents (e.g., -CF₃ vs. -OPh).
  • Validate using deuterated solvents (CDCl₃ vs. DMSO-d₆) and standardized referencing .

Application-Oriented Questions

Q. How can this compound serve as a precursor in kinase inhibitor synthesis?

  • Case Study : The compound’s keto-ester moiety is a key intermediate for synthesizing pyridobenzimidazole derivatives.

  • Protocol :

Condense with 2-aminopyridine (1:1.5 ratio) in DMF at 120°C for 12 hours.

Catalyze with p-TsOH (5 mol%) to form the heterocyclic core.

Purify via recrystallization (ethanol/water) to yield inhibitors with IC₅₀ < 1 µM against PknB .

Q. What advanced mass spectrometry techniques enable real-time monitoring of this compound in complex matrices?

  • PTR-TOF-MS : Use proton transfer reaction time-of-flight MS with 0.125-second integration windows to resolve breath-by-breath analysis in pharmacokinetic studies .
  • Parameters :

  • Ionization: H₃O⁺ reagent ions.
  • Detection: m/z 310.14 ([M+H]⁺) with ±0.005 Da accuracy.

Properties

IUPAC Name

ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)13-12-17(19)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMNRXYOVQFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503956
Record name Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52888-63-8
Record name Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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